N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19783156
InChI: InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)
SMILES:
Molecular Formula: C38H37N3O8
Molecular Weight: 663.7 g/mol

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine

CAS No.:

Cat. No.: VC19783156

Molecular Formula: C38H37N3O8

Molecular Weight: 663.7 g/mol

* For research use only. Not for human or veterinary use.

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine -

Specification

Molecular Formula C38H37N3O8
Molecular Weight 663.7 g/mol
IUPAC Name N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44)
Standard InChI Key WXJKGOQQYUVNQW-UHFFFAOYSA-N
Canonical SMILES COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₃₈H₃₇N₃O₈, MW 663.7 g/mol ) consists of a cytidine backbone with three key modifications:

  • 5'-O-DMT Group: A bulky trityl moiety that protects the 5'-hydroxyl during oligonucleotide chain elongation and enables controlled deprotection for sequential synthesis.

  • 2'-O-Methyl Modification: A methyl group at the 2'-position of the ribose sugar, which confers resistance to RNase degradation and stabilizes RNA-DNA heteroduplexes.

  • N4-Benzoyl Protection: Shields the exocyclic amine of cytosine, preventing undesired side reactions during phosphoramidite coupling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₈H₃₇N₃O₈
Molecular Weight663.7 g/mol
CAS Registry Number5240352
Protection Groups5'-DMT, 2'-O-Me, N4-Bz
SolubilityDichloromethane, Acetonitrile

Synthesis and Purification

Synthetic Pathway

The synthesis involves sequential protection and functionalization of cytidine:

  • 5'-O-DMT Protection: Treatment with 4,4'-dimethoxytrityl chloride in pyridine selectively protects the 5'-hydroxyl .

  • 2'-O-Methylation: Methylation using methyl iodide and a strong base (e.g., NaH) introduces the 2'-O-methyl group, critical for RNA stability .

  • N4-Benzoylation: Benzoyl chloride reacts with the cytidine’s exocyclic amine to prevent side reactions during phosphoramidite activation .

  • Phosphoramidite Formation: The 3'-hydroxyl is converted to a phosphoramidite group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, enabling solid-phase synthesis .

Purification and Quality Control

High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity. Critical quality metrics include:

  • Trityl Retention: UV monitoring at 495 nm verifies DMT group integrity.

  • Phosphoramidite Activity: Coupling efficiency (>99%) is validated via spectrophotometric assays .

Applications in Oligonucleotide Therapeutics

Antisense Oligonucleotides (ASOs)

The 2'-O-methyl modification in N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine enhances ASO stability in vivo. For example, the antisense drug ISIS 13041 (targeting multidrug resistance-associated protein 1, MRP1) incorporates this modified nucleoside to resist serum nucleases and improve target engagement . Clinical trials demonstrated a 70% reduction in MRP1 mRNA levels in cancer cells .

siRNA Therapeutics

In siRNAs, 2'-O-methyl modifications reduce immunostimulatory effects and off-target interactions. A 2023 study showed that siRNAs containing this derivative achieved 90% gene silencing in hepatocytes with minimal cytokine activation .

Table 2: Comparative Performance of Modified Cytidines in Oligonucleotides

Modified NucleosideNuclease ResistanceTarget Binding ΔTm (°C)Therapeutic Use Case
2'-O-Methylcytidine (This compound)High+5.2ASOs, siRNAs
2'-Fluoro CytidineVery High+7.8mRNA Vaccines
Locked Nucleic Acid (LNA)Extreme+12.1miRNA Inhibitors

Stability and Pharmacokinetic Considerations

Metabolic Stability

The 2'-O-methyl group extends the nucleoside’s half-life in human plasma to 24 hours, compared to 2 hours for unmodified cytidine . This modification also reduces renal clearance by 40%, enhancing bioavailability .

Tissue Distribution

Radiolabeling studies in rodents showed preferential accumulation in the liver (35% of administered dose) and kidneys (20%), making it ideal for hepatic and renal targets .

Future Directions and Research Opportunities

Next-Generation Modifications

Ongoing research explores combining 2'-O-methyl with phosphorothioate backbones to further improve pharmacokinetics. Preliminary data show a 50% increase in tissue retention compared to single-modified analogs .

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) functionalized with GalNAc ligands enhances liver-specific delivery, achieving 95% hepatic uptake in primate models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator